molecular formula C23H23NO4 B1680962 Setiptiline maleate CAS No. 85650-57-3

Setiptiline maleate

Cat. No. B1680962
CAS RN: 85650-57-3
M. Wt: 377.4 g/mol
InChI Key: AVPIBVPBCWBXIU-BTJKTKAUSA-N
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Description

Setiptiline maleate, also known as Tecipul, is a tetracyclic antidepressant (TeCA) that acts as a noradrenergic and specific serotonergic antidepressant (NaSSA). It was commercialized by the company Mochida in Japan for the treatment of depression starting in 1989 .


Molecular Structure Analysis

Setiptiline maleate has a chemical formula of C23H23NO4. Its IUPAC name is (2Z)-but-2-enedioic acid; 4-methyl-4-azatetracyclo [13.4.0.0²,⁷.0⁸,¹³]nonadeca-1 (19),2 (7),8,10,12,15,17-heptaene . The structure includes a tetracyclic ring system, which is common among tetracyclic antidepressants.


Chemical Reactions Analysis

Setiptiline is an antagonist at the α2 adrenergic receptor and at serotonin receptors 3, 5. The antagonism of the α2 receptors likely relieves presynaptic inhibition of adrenergic neurotransmission, allowing for greater and longer sustained release of noradrenaline into the synapse .


Physical And Chemical Properties Analysis

Setiptiline maleate has a molecular weight of 377.44. Its predicted properties include a water solubility of 0.0338 mg/mL, a logP of 3.96, and a pKa (Strongest Basic) of 7.44 .

Scientific Research Applications

Microbial Production of Maleate in E. coli

Maleate, a key dicarboxylic acid, is used in producing polymer compounds and pharmaceuticals. Research led by Noda et al. (2017) demonstrated successful microbial production of maleate using genetically modified Escherichia coli. This involved constructing a synthetic pathway by integrating the polyketide biosynthesis pathway with the benzene ring cleavage pathway. The fine-tuning of this synthetic pathway significantly enhanced maleate production, indicating its potential in producing various valuable chemicals, including pharmaceuticals (Noda et al., 2017).

Maleate Effects on Kidney Peptidases and Proteinuria

The impact of maleate on kidney peptidases and proteinuria was studied by Asan and Kugler (2004). They observed dose-dependent effects of maleate on membrane-bound and lysosomal peptidases in rat kidneys. The study revealed that maleate treatment led to structural destruction of proximal tubule membranes and an increase in enzyme excretion, showing sex-related differences in maleate effects. This suggests the potential of maleate in studying kidney function and damage (Asan & Kugler, 2004).

Nephroprotection by Curcumin in Maleate-Induced Renal Damage

Molina-Jijon et al. (2016) explored the nephroprotective effects of curcumin in maleate-induced renal damage. They found that curcumin prevented maleate-induced proteinuria and oxidative stress, and ameliorated epithelial damage. The study highlighted the role of curcumin in mitigating maleate-induced mitochondrial fission and autophagy in renal damage. This provides insights into therapeutic approaches for kidney diseases involving maleate-induced damage (Molina-Jijon et al., 2016).

Maleate in Cancer Research

Research by Fu et al. (2015) investigated ER maleate as a novel anticancer agent for oral squamous cell carcinoma. The study demonstrated the potential of ER maleate in inducing cell apoptosis, inhibiting proliferation, and enhancing chemosensitivity to platinum drugs in cancer treatment. This research suggests the value of maleate derivatives in developing new cancer therapies (Fu et al., 2015).

properties

IUPAC Name

(Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N.C4H4O4/c1-20-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)19(18)13-20;5-3(6)1-2-4(7)8/h2-9H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPIBVPBCWBXIU-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Setiptiline maleate

CAS RN

85650-57-3
Record name 1H-Dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridine, 2,3,4,9-tetrahydro-2-methyl-, (2Z)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85650-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Setiptiline maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085650573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,9-tetrahydro-2-methyl-1H-dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridyl maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.080.032
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SETIPTILINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VOZ30EO2Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
SS Test - ndl.ethernet.edu.et
Definition Setiptiline Maleate is a tetracyclic antidepressant that has been used in the treatment of depression. It has antihistamine and hypnotic–sedative effects, but almost no▶ …
Number of citations: 0 ndl.ethernet.edu.et
M Kamimura, A Aoba, N Yamaguchi… - Progress in neuro …, 1994 - europepmc.org
1. Setiptiline maleate (SPT) was administered orally to 45 subjects aged 22-86 years and steady state plasma levels were determined by mass fragment chromatography (GC-MF) to …
Number of citations: 4 europepmc.org
Y KATSUDA - kwmed.repo.nii.ac.jp
… In this study, we used Setiptiline Maleate, which is a tetracyclic antidepressant synthesized in 1974 and used clinically in Japan since 1989. It blocks presynaptic a,-adrenergic receptors …
Number of citations: 3 kwmed.repo.nii.ac.jp
M Kuniyoshi, J Nakamura, C Miura… - Progress in neuro …, 1994 - europepmc.org
1. Setiptiline maleate was administered to schizophrenic patients with the object of improving their negative symptoms. 2. Moderate improvements were observed in 58% of the treated …
Number of citations: 1 europepmc.org
M Kaminura, A Aoba, N Yamaguchi… - Clinical …, 1992 - journals.lww.com
THE EFFECT OF AGE ON PLASMA LEVEL OF SETIPTILINE MALEATE IN... : Clinical Neuropharmacology THE EFFECT OF AGE ON PLASMA LEVEL OF SETIPTILINE …
Number of citations: 0 journals.lww.com
M Kuniyoshi, K Inanaga, Y Tsutsumi… - Clinical …, 1992 - journals.lww.com
EFFECT OF SETIPTILINE MALEATE ON NEGATIVE SYMPTOMS OF SCHIZO... : Clinical Neuropharmacology EFFECT OF SETIPTILINE MALEATE ON NEGATIVE SYMPTOMS OF …
Number of citations: 0 journals.lww.com
A Ishii, R Kurihara, T Kojima, T Sano, Y Mizuno… - Legal medicine, 2000 - Elsevier
Tetracyclic antidepressants, mianserin and setiptiline, in human body fluids have been found measurable with high sensitivity by gas chromatography (GC) with surface ionization …
Number of citations: 11 www.sciencedirect.com
K TERASHIMA - Jpn J. Clin. Psychiatry, 1994 - cir.nii.ac.jp
Clinical trial of setiptiline maleate in presenile and senile depression and depressive state | CiNii Research … Clinical trial of setiptiline maleate in presenile and senile depression and …
Number of citations: 0 cir.nii.ac.jp
勝田, 吉彰 - 1993 - ci.nii.ac.jp
CiNii 博士論文 - Monoamine interaction : effects of long-term treatments with L-tryptophan and setiptiline maleate on rat brain α[2]- and β-adrenergic receptor … Monoamine …
Number of citations: 2 ci.nii.ac.jp
TT Watanabe, M Sakurada, TT Sakamoto, RS Misaki - Anesth Prog, 2001 - ncbi.nlm.nih.gov
… setiptiline maleate … setiptiline maleate fluvoxaminekeishi-ka-jutsubu-to sodium … alprazolam triazolam setiptiline maleate amitriptyline ohren-to hydrochloride …
Number of citations: 0 www.ncbi.nlm.nih.gov

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